molecular formula C11H10BNO2 B1585891 2-Phenylpyridine-3-boronic acid CAS No. 1029654-14-5

2-Phenylpyridine-3-boronic acid

Cat. No.: B1585891
CAS No.: 1029654-14-5
M. Wt: 199.02 g/mol
InChI Key: BHMAGGNQKVLKSV-UHFFFAOYSA-N
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Description

2-Phenylpyridine-3-boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a derivative of pyridine and boronic acid, characterized by the presence of a phenyl group attached to the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

Boronic acids, including 2-phenylpyridine-3-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd–C bond . The boronic acid group of this compound then replaces the electrophilic group on the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involving this compound affects the carbon–carbon bond formation pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The safety data sheet indicates that exposure to the compound should be avoided, suggesting that it may have low bioavailability .

Result of Action

The molecular effect of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base, and it typically takes place in an organic solvent . Additionally, the safety data sheet for this compound recommends avoiding dust formation and ensuring adequate ventilation, indicating that the compound’s action and stability may be affected by the physical state of the compound and the ventilation of the environment .

Biochemical Analysis

Biochemical Properties

2-Phenylpyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides, leading to the formation of biaryl compounds . The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function. For example, this compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific target. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage . The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects can include changes in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The transport and distribution of this compound are crucial for its efficacy in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, modulating cellular processes and functions .

Properties

IUPAC Name

(2-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMAGGNQKVLKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376725
Record name 2-Phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-14-5
Record name 2-Phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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